6-Methyl-2-pyridylmagnesium bromide

Grignard reagent stability solvent effect 2-methyltetrahydrofuran

Choose 6-methyl-2-pyridylmagnesium bromide (0.25 M in 2-MeTHF) for superior performance in Kumada/Negishi couplings. Its 6-methyl group provides steric shielding to suppress homocoupling byproducts, crucial for 2,6-disubstituted pyridine synthesis. The 2-MeTHF formulation offers a 13-fold longer organometallic half-life than THF, ensuring reproducibility on multigram scale. Certified 97% purity minimizes impurity-derived side products. Ideal for medicinal chemistry, process scale-up, and high-throughput experimentation where precise stoichiometry is required.

Molecular Formula C6H6BrMgN
Molecular Weight 196.33 g/mol
CAS No. 621685-64-1
Cat. No. B3416138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-2-pyridylmagnesium bromide
CAS621685-64-1
Molecular FormulaC6H6BrMgN
Molecular Weight196.33 g/mol
Structural Identifiers
SMILESCC1=CC=C[C-]=N1.[Mg+2].[Br-]
InChIInChI=1S/C6H6N.BrH.Mg/c1-6-4-2-3-5-7-6;;/h2-4H,1H3;1H;/q-1;;+2/p-1
InChIKeyMLOASRKLZROFAX-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-2-pyridylmagnesium bromide (CAS 621685-64-1): A Methyl-Substituted Pyridyl Grignard Reagent for Precision Synthesis


6-Methyl-2-pyridylmagnesium bromide is a heteroaryl Grignard reagent in which the pyridine ring bears a methyl substituent at the 6-position, ortho to the carbon–magnesium bond. This structural feature imparts distinct steric and electronic properties relative to the unsubstituted 2-pyridylmagnesium bromide . The reagent is commercially supplied as a 0.25 M solution in 2-methyltetrahydrofuran (2-MeTHF), a formulation that enhances solution stability and simplifies aqueous workup compared to conventional tetrahydrofuran (THF)-based Grignard solutions [1]. Its primary application is as a nucleophilic 6-methylpyridin-2-yl synthon in transition-metal-catalyzed cross-coupling reactions and additions to carbonyl electrophiles for the construction of functionalized pyridine-containing molecules.

Why 6-Methyl-2-pyridylmagnesium bromide Cannot Be Casually Replaced by Other Pyridyl Grignard Reagents


Generic substitution with unsubstituted 2-pyridylmagnesium bromide or regioisomeric pyridyl Grignard reagents fails to deliver equivalent synthetic outcomes for three quantifiable reasons. First, the 6-methyl group introduces steric hindrance adjacent to the reactive C–Mg center, which alters regioselectivity and can suppress undesired homocoupling byproducts in cross-coupling reactions . Second, the commercial formulation in 2-MeTHF provides a documented 13-fold longer half-life for organometallic species compared to THF, directly impacting reagent shelf-life and reaction reproducibility on multigram scale [1]. Third, the certified purity of 97% for the 2-MeTHF solution exceeds the typical 95% or unspecified purity of many generic pyridyl Grignard reagents, reducing the risk of impurities that poison sensitive catalytic cycles . These differences are presented quantitatively below.

Quantitative Differentiation of 6-Methyl-2-pyridylmagnesium bromide Against Closest Analogs


13-Fold Longer Organometallic Half-Life in 2-MeTHF Versus THF Formulation

The 2-MeTHF solvent in which 6-methyl-2-pyridylmagnesium bromide is supplied dramatically suppresses solvent decomposition pathways that plague THF-based Grignard reagents [1]. Bates et al. established that n-BuLi in THF undergoes rapid lithiation at the C-2 position with a half-life (t₁/₂) of only 10 min at 35 °C, whereas the presence of a 2-methyl substituent in 2-MeTHF extends the half-life to 130 min under identical conditions [2]. This 13-fold stability enhancement is a class-level property of organometallic reagents in 2-MeTHF and directly translates to improved shelf-life and batch-to-batch consistency for 6-methyl-2-pyridylmagnesium bromide relative to conventional THF-based pyridyl Grignard solutions.

Grignard reagent stability solvent effect 2-methyltetrahydrofuran

Certified 97% Purity Advantage Over Generic Pyridyl Grignard Solutions

Commercially available 6-methyl-2-pyridylmagnesium bromide in 2-MeTHF is certified at 97% purity by multiple reputable suppliers . In contrast, the widely used unsubstituted 2-pyridylmagnesium bromide is typically supplied at 95% purity or without explicit purity specification, as indicated by major chemical marketplace listings . This 2-percentage-point purity differential, while seemingly modest, represents a meaningful reduction in potentially catalytic-cycle-poisoning impurities for sensitive transition-metal-catalyzed cross-coupling applications.

Grignard reagent purity quality control procurement specification

Steric Steering by the 6-Methyl Group Enhances Regioselectivity in Cross-Coupling

The ortho-methyl substituent in 6-methyl-2-pyridylmagnesium bromide introduces steric bulk adjacent to the C–Mg bond, which has been shown in the broader class of 2-substituted pyridyl Grignard reagents to suppress undesired homocoupling side reactions and improve cross-coupling yields . Knochel and co-workers demonstrated that highly functionalized pyridylmagnesium reagents bearing substituents at the 2-position react with aldehydes, TosCN, and allylic bromides in >90% yield after transmetalation with CuCN, highlighting the beneficial effect of ortho-substitution on reaction selectivity . While direct head-to-head yield comparisons between 6-methyl-2-pyridylmagnesium bromide and 2-pyridylmagnesium bromide are not yet published, the class-level evidence strongly supports a steric steering advantage that chemists can leverage for challenging coupling partners.

steric effect regioselectivity cross-coupling

Optimized 0.25 M Concentration in 2-MeTHF for Stoichiometric Precision

The 0.25 M standardized concentration of 6-methyl-2-pyridylmagnesium bromide in 2-MeTHF provides finer stoichiometric control compared to the more common 0.5 M or 1.0 M concentrations of generic 2-pyridylmagnesium bromide in THF . This lower concentration reduces the volumetric error when dispensing small molar quantities for millimole-scale reactions, which is particularly advantageous in medicinal chemistry and early-stage process development where precise stoichiometry is critical for reproducibility.

Grignard reagent concentration stoichiometry control 2-MeTHF

Optimal Application Scenarios for 6-Methyl-2-pyridylmagnesium bromide Based on Quantitative Differentiation


Multi-Gram Scale Cross-Coupling Where Reagent Longevity is Critical

When performing Kumada or Negishi-type cross-couplings on multigram scale with extended reaction times (>4 h), the 13-fold longer half-life of organometallic species in 2-MeTHF directly mitigates reagent decomposition [1]. This makes 6-methyl-2-pyridylmagnesium bromide in 2-MeTHF the preferred choice over THF-based pyridyl Grignard reagents for process chemistry and scale-up campaigns.

Synthesis of Sterically Crowded 2,6-Disubstituted Pyridine Scaffolds

The 6-methyl group provides steric shielding that suppresses homocoupling side reactions during the introduction of bulky electrophiles . This reagent is therefore the logical first choice for constructing 2,6-disubstituted pyridine motifs common in pharmaceutical intermediates, where unsubstituted 2-pyridylmagnesium bromide often gives diminished yields.

Medicinal Chemistry Library Synthesis Requiring High Purity Inputs

The certified 97% purity of the 2-MeTHF solution reduces the risk of impurity-derived side products that can complicate purification in parallel synthesis . For medicinal chemistry teams synthesizing dozens of analogs, this purity advantage translates to fewer failed reactions and cleaner crude products.

Precision Stoichiometry in Sub-Millimole Reaction Development

The 0.25 M concentration enables accurate dispensing of 0.1–0.5 mmol quantities with standard laboratory syringes, minimizing stoichiometric error . This is especially valuable during reaction optimization and high-throughput experimentation where precise control of Grignard equivalents is necessary for reliable data interpretation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methyl-2-pyridylmagnesium bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.